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Compound of Interest

Compound Name: UT-155

Cat. No.: B611605

A Technical Overview for Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data available for UT-155, a
novel selective androgen receptor degrader (SARD) developed for the potential treatment of
castration-resistant prostate cancer (CRPC). UT-155 represents a promising therapeutic
strategy by not only antagonizing the androgen receptor (AR) but also inducing its degradation,
including clinically relevant splice variants.

Core Mechanism of Action

UT-155 is a small molecule designed to bind to the androgen receptor and induce its
degradation through the ubiquitin-proteasome pathway.[1][2][3] This dual mechanism of
antagonism and degradation offers a potential advantage over traditional anti-androgen
therapies, which can be rendered ineffective by AR mutations or the emergence of AR splice
variants that lack the ligand-binding domain (LBD).[4][5][6]

Key features of UT-155's mechanism include:

e Dual Binding Specificity: UT-155 binds to both the C-terminal ligand-binding domain (LBD)
and the N-terminal activation function-1 (AF-1) domain of the androgen receptor.[4][5][6] The
targeting of the AF-1 domain is a novel approach for inducing degradation.[4][5]

o Degradation of Wild-Type and Splice Variant AR: Preclinical studies have demonstrated that
UT-155 effectively promotes the degradation of both full-length AR and the constitutively
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active AR splice variant 7 (AR-V7).[4] This is a critical feature, as AR-V7 is a known driver of
resistance to current anti-androgen therapies.

» Proteasome-Dependent Degradation: The degradation of the androgen receptor induced by
UT-155 is dependent on the proteasome pathway.[1][2][4] Inhibition of the proteasome can
reverse the UT-155-mediated reduction in AR levels.[4]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical evaluations of UT-
155.

Binding Affinity and Antagonistic Activity

Parameter Value
AR-LBD Binding Ki 267 nM[6]
Inhibition of AR Transactivation (vs. R1881) Potent inhibition[6]

Inhibition of PSA and FKBP5 Gene Expression

5-10 fold more potent than enzalutamide[4]
(LNCaP cells)

Androgen Receptor Degradation

Cell Line Effect

LNCaP (prostate cancer) Reduction in AR protein levels[4][6]

22RV1 (prostate cancer, expresses AR and AR-

V) Degradation of both full-length AR and AR-V7[4]

Time Course of Degradation (LNCaP cells, 10
uM UT-155)

10 hours Over 50% reduction in AR levels[4]
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Selectivity

Target Effect

Progesterone Receptor (PR) and Estrogen

No reduction in expression[4]
Receptor (ER) (T47D cells)

Kinase Panel No significant inhibition of kinase activity[4]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Cell Lines and Culture

e LNCaP, 22RV1, and T47D cells were used in the described experiments.[4]

e For experiments in an androgen-independent state, cells were maintained in charcoal-
stripped serum (CSS)-containing medium.[4]

Western Blotting for Protein Expression

o Cell Treatment: Cells were treated with specified concentrations of UT-155 or vehicle control
for the indicated times.[4][7]

o Protein Extraction: Following treatment, cells were harvested and protein was extracted.[4][7]

o Electrophoresis and Transfer: Protein lysates were subjected to SDS-PAGE and transferred
to a membrane.

» Antibody Incubation: Membranes were incubated with primary antibodies against the
androgen receptor (AR-N20), progesterone receptor (PR), estrogen receptor (ER), and actin
(as a loading control).[4][7]

o Detection: Following incubation with appropriate secondary antibodies, protein bands were
visualized using a suitable detection method.

Gene Expression Analysis (Real-Time PCR)
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Cell Treatment: LNCaP cells were maintained in CSS-containing medium and then treated
with vehicle or UT-155 in the presence of 0.1 nM R1881 for 24 hours.[7]

RNA Isolation: Total RNA was isolated from the treated cells.[7]
Reverse Transcription: RNA was reverse transcribed to cDNA.

Real-Time PCR: Quantitative PCR was performed to measure the expression levels of PSA,
FKBP5, and AR, with GAPDH used as a normalization control.[4][7]

AR Transactivation Assay (Luciferase Reporter Assay)

Cell Transfection: HEK-293 cells were co-transfected with plasmids for human AR, a
glucocorticoid response element (GRE)-driven luciferase reporter (GRE-LUC), and a CMV-
driven Renilla luciferase for normalization.[4][6]

Cell Treatment: 24 hours after transfection, cells were treated with varying doses of UT-155
in the presence of 0.1 nM R1881.[4]

Luciferase Assay: 48 hours after transfection, a dual-luciferase assay was performed to
measure the activity of both firefly (GRE-LUC) and Renilla luciferases.[4] The ratio of firefly
to Renilla luciferase activity was calculated to determine AR transactivation.

Cycloheximide Chase Assay for Protein Degradation

Cell Plating: LNCaP cells were plated in growth medium.[4]

Cell Treatment: Cells were treated with 10 uM UT-155, 50 puM cycloheximide (a protein
synthesis inhibitor), or a combination of both for various time points.[4][7]

Protein Analysis: Cells were harvested at the indicated times, and protein levels of AR and
actin were analyzed by Western blot.[4][7]

Visualized Pathways and Workflows
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Mechanism of Action of UT-155 SARD
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Caption: Mechanism of UT-155 action on androgen receptor degradation.
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Workflow for Assessing UT-155 Induced AR Degradation
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Caption: Experimental workflow for AR degradation analysis.
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Logical Comparison: SARD vs. Traditional Antagonist
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Caption: SARD mechanism compared to traditional AR antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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